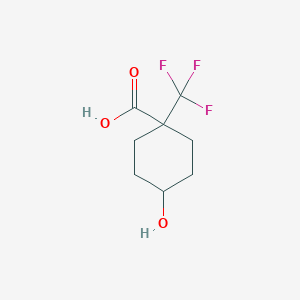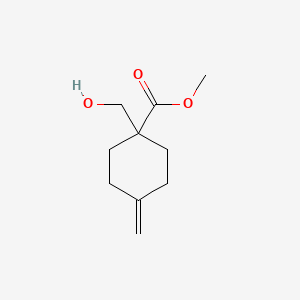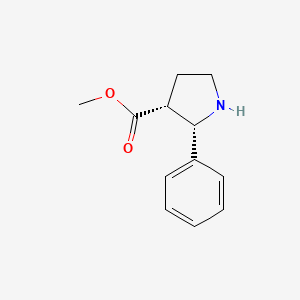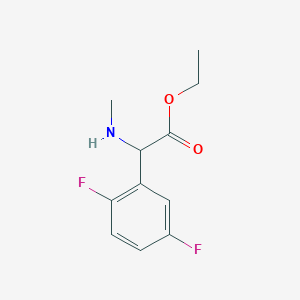
Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is an organic compound characterized by the presence of ethyl, difluorophenyl, and methylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluoroaniline and ethyl bromoacetate.
Formation of Intermediate: The 2,5-difluoroaniline undergoes a nucleophilic substitution reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate to form an intermediate.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base like sodium hydride to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biochemical Studies: Used in studies to understand biochemical pathways and interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacologically active compound.
Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the methylamino group can influence the compound’s reactivity and interaction with biological molecules. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate: Similar structure but with different fluorine substitution pattern.
Ethyl 2-(2,5-dichlorophenyl)-2-(methylamino)acetate: Chlorine atoms instead of fluorine atoms.
Ethyl 2-(2,5-difluorophenyl)-2-(ethylamino)acetate: Ethylamino group instead of methylamino group.
Uniqueness: Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of ethyl, difluorophenyl, and methylamino groups provides a distinct set of properties that can be leveraged in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Eigenschaften
Molekularformel |
C11H13F2NO2 |
|---|---|
Molekulargewicht |
229.22 g/mol |
IUPAC-Name |
ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate |
InChI |
InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)8-6-7(12)4-5-9(8)13/h4-6,10,14H,3H2,1-2H3 |
InChI-Schlüssel |
PBTQIUKJTLFUJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)F)F)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13537342.png)
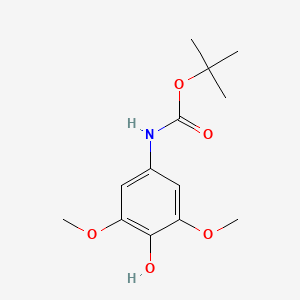

![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
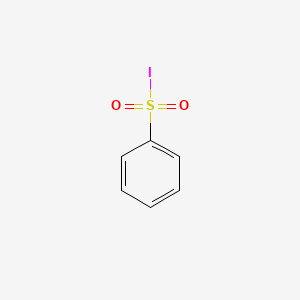
![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)

